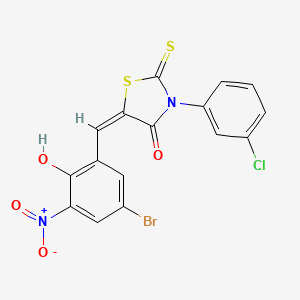
5-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of organic molecules known for their diverse biological activities and potential applications in drug development and material science. The structure of the molecule indicates the presence of multiple functional groups, such as bromo, nitro, thioxo, and thiazolidinone, which contribute to its unique properties and reactivity.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step chemical reactions, starting with the formation of the thiazolidinone core followed by the introduction of the specific substituents. For example, the Knoevenagel condensation reaction is often employed to introduce the benzylidene moiety into the thiazolidinone framework, as seen in the synthesis of similar compounds (Andleeb et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. These studies reveal the geometrical configuration, electron distribution, and molecular interactions within the crystal lattice. For instance, Hirshfeld surface analysis and fingerprint plots are useful tools for understanding the intermolecular interactions in the solid state, contributing to the stability and properties of the material (Rahmani et al., 2017).
Eigenschaften
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClN2O4S2/c17-9-4-8(14(21)12(6-9)20(23)24)5-13-15(22)19(16(25)26-13)11-3-1-2-10(18)7-11/h1-7,21H/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDDEXRGQZENQZ-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

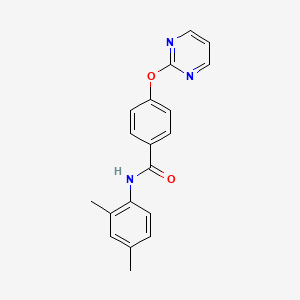

![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)
![2-[3-pyridin-4-yl-5-(tetrahydro-2H-pyran-3-ylmethyl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5530878.png)
![2-(1-methyl-1H-pyrazol-3-yl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5530881.png)
![2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5530884.png)
![5,5-dimethyl-3-[(4-pyridinylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5530901.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,4-dimethoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5530910.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)
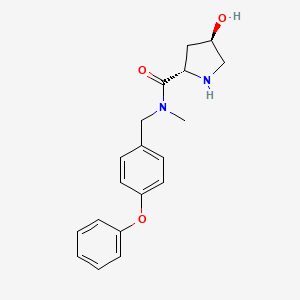

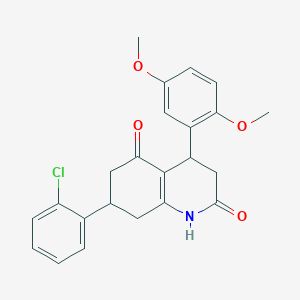
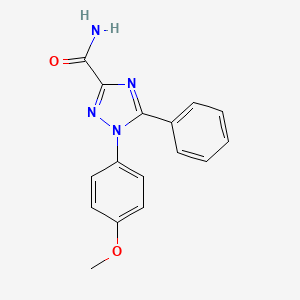
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5530950.png)